

# Application Notes & Protocols: Gram-Scale Synthesis of Anthranil (2,1-Benzisoxazole) Derivatives

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## Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931

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Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Anthranils**, also known as 2,1-benzisoxazoles, are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They serve as key intermediates in the synthesis of various pharmaceuticals, including antimicrobial, antitubulin, and anti-inflammatory agents.[1] Furthermore, derivatives of 2,1-benzisoxazoles are precursors to 2-aminoarylketones, which are fundamental building blocks for synthesizing quinolines, acridines, and 1,4-benzodiazepines—a class of potent psychoactive drugs.[2] This document provides a detailed, reproducible protocol for the gram-scale synthesis of 3-substituted **anthranils**, adapted from a method involving the reaction of nitroarenes with benzylic C-H acids.[2]

### Principle:

The synthesis proceeds via the addition of a carbanion, generated from a benzylic C-H acid (e.g., phenylacetonitrile), to a nitroarene at the ortho-position relative to the nitro group. The resulting  $\sigma$ H-adduct is then treated with a silylating agent (chlorotrimethylsilane) and an additional strong base (t-BuOK) to induce cyclization and formation of the 3-aryl-2,1-benzisoxazole.[2] This transition-metal-free method offers good yields and a broad substrate scope.[3]

## Experimental Protocol

This protocol is based on the general procedure described by Mąkosza et al. for the synthesis of 3-aryl-2,1-benzisoxazoles.[2] The following procedure is for a 10 mmol scale synthesis.

### Materials and Equipment:

- Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
- Schlenk line or nitrogen balloon for inert atmosphere.
- Low-temperature cooling bath (e.g., dry ice/acetone, -60 °C).
- Standard laboratory glassware for workup and purification.
- Rotary evaporator.
- Column chromatography setup.

### Reagents:

- Nitroarene (e.g., 4-chloronitrobenzene, 10 mmol, 1.58 g)
- Carbanion precursor (e.g., Phenylacetonitrile, 10 mmol, 1.17 g, 1.15 mL)
- Potassium tert-butoxide (t-BuOK)
- Chlorotrimethylsilane (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Dilute Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate

- Silica gel for column chromatography

#### Procedure:

- **Reaction Setup:** In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the nitroarene (10 mmol) and the carbanion precursor (10 mmol) in 35 mL of anhydrous THF.
- **Initial Deprotonation:** Cool the stirred solution to -60 °C using a dry ice/acetone bath. Prepare a solution of t-BuOK (11 mmol, 1.23 g) in 15 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -55 °C. Stir the resulting mixture for an additional 5 minutes.
- **Silylation:** Add chlorotrimethylsilane (40 mmol, 4.35 g, 5.1 mL) to the reaction mixture at -60 °C. Stir for another 5 minutes at this temperature.
- **Cyclization:** Prepare a solution of t-BuOK (50 mmol, 5.61 g) in 70 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC.
- **Workup:** Once the reaction is complete, pour the mixture into dilute HCl (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- **Purification:** Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-2,1-benzisoxazole.

## Data Presentation

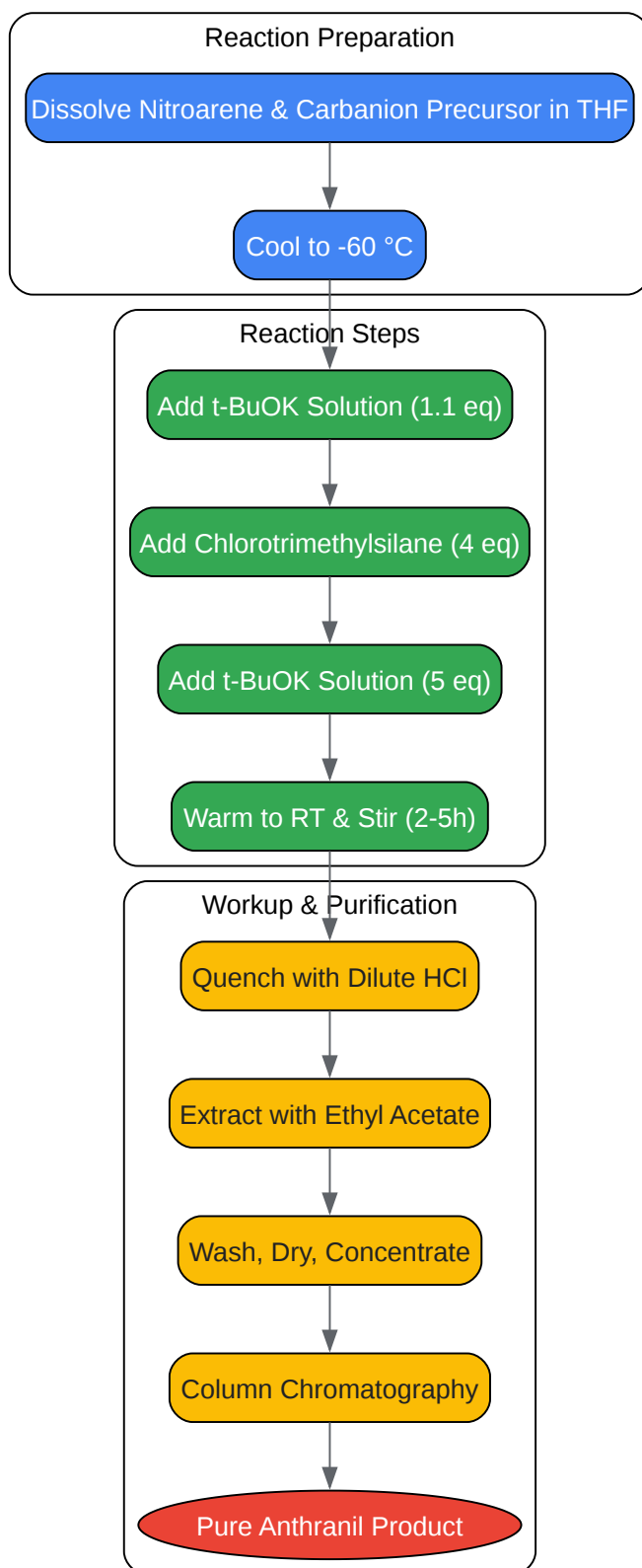
The following table summarizes representative yields for the synthesis of various 3-aryl-2,1-benzisoxazoles using the described protocol, demonstrating its applicability to a range of substrates.

Entry	Nitroarene	Carbanion Precursor	Product	Yield (%)
1	Nitrobenzene	Phenylacetonitrile	3-Phenyl-2,1-benzisoxazole	75
2	4-Chloronitrobenzene	Phenylacetonitrile	6-Chloro-3-phenyl-2,1-benzisoxazole	82
3	4-Methylnitrobenzene	Phenylacetonitrile	6-Methyl-3-phenyl-2,1-benzisoxazole	78
4	2-Chloronitrobenzene	Phenylacetonitrile	4-Chloro-3-phenyl-2,1-benzisoxazole	65
5	4-Chloronitrobenzene	4-Chlorophenylacetonitrile	6-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole	85

Yields are based on isolated product after purification and are representative of those reported in the literature for similar syntheses.

## Visualizations

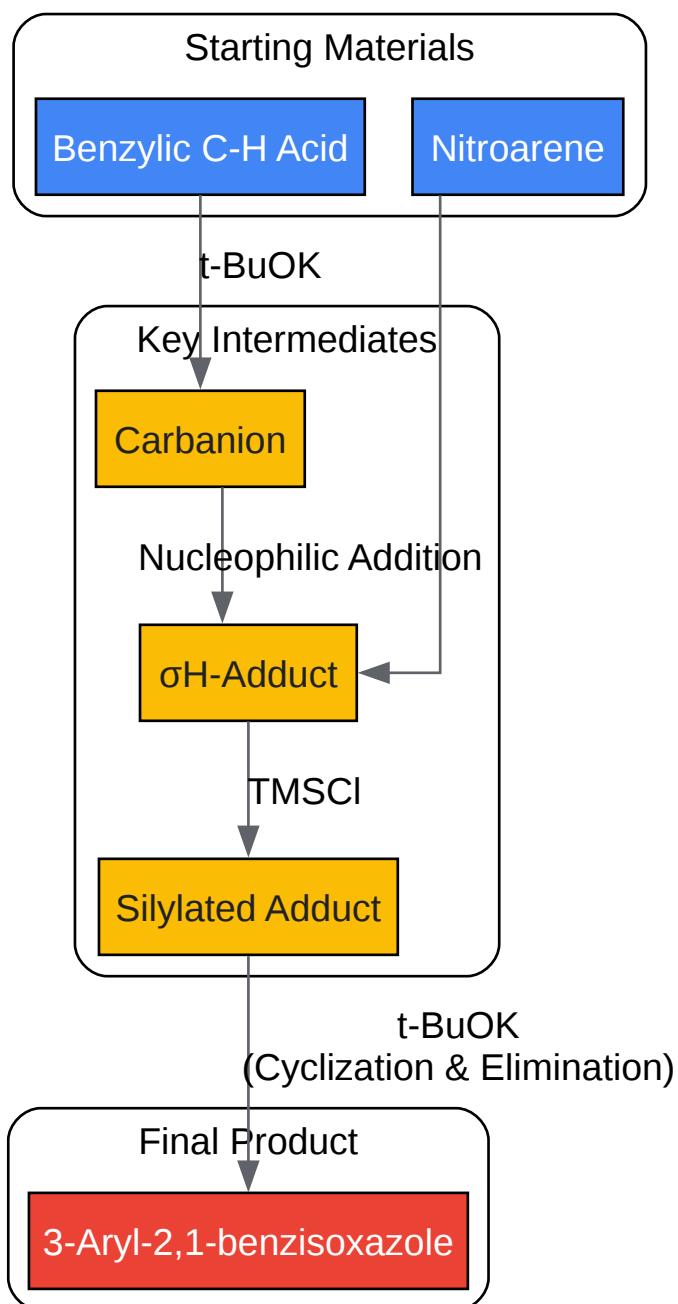
Experimental Workflow Diagram:



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Caption: Workflow for the gram-scale synthesis of **Anthranil** derivatives.

## Reaction Signaling Pathway:

[Click to download full resolution via product page](#)Caption: Simplified reaction pathway for **Anthranil** synthesis.

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## References

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